Plakortide N

Neuroinflammation Eicosanoid Pharmacology Microglial Biology

Plakortide N (also subsequently renamed plakortide P per IUPAC priority rules) is a polyketide-derived cyclic endoperoxide isolated from Caribbean and Brazilian marine sponges of the genus Plakortis (e.g., P. halichondrioides, P.

Molecular Formula C22H38O4
Molecular Weight 366.5 g/mol
Cat. No. B1250836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlakortide N
Synonymsplakortide N
Molecular FormulaC22H38O4
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCC=CC(CC)CC(=CC1(CC(C(OO1)CC(=O)O)CC)CC)CC
InChIInChI=1S/C22H38O4/c1-6-11-12-17(7-2)13-18(8-3)15-22(10-5)16-19(9-4)20(25-26-22)14-21(23)24/h11-12,15,17,19-20H,6-10,13-14,16H2,1-5H3,(H,23,24)/b12-11+,18-15+/t17-,19-,20-,22-/m0/s1
InChIKeyHGRUNRAUYWALHI-XICUHNIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plakortide N – Procurement-Relevant Identity, Source, and Class Context for the Marine Endoperoxide Polyketide


Plakortide N (also subsequently renamed plakortide P per IUPAC priority rules) is a polyketide-derived cyclic endoperoxide isolated from Caribbean and Brazilian marine sponges of the genus Plakortis (e.g., P. halichondrioides, P. angulospiculatus) [1]. It belongs to a structurally diverse family of sponge metabolites characterized by a 1,2-dioxane ring and variable side-chain oxidation patterns. The compound is typically obtained as a carboxylic acid, distinguishing it from many plakortide ester derivatives [2]. Its reported bioactivities span cytotoxicity against tumor cell lines and selective inhibition of thromboxane B₂ (TXB₂) release in brain microglia, making it a candidate for both oncology and neuroinflammation research programs.

Why Generic Plakortide Substitution Fails: Evidence-Based Differentiation of Plakortide N from In-Class Analogs


Plakortide N cannot be assumed interchangeable with other plakortide family members due to documented, quantifiable divergences in both biological target selectivity and cellular mechanism. While many plakortides share the common endoperoxide pharmacophore, the specific side-chain functionality dictates whether a compound acts as a TXB₂ release inhibitor, a cytostatic agent acting through G0/G1 or G2/M arrest, or an antimalarial. For instance, plakortide N uniquely displays potent, selective TXB₂ inhibition (IC₅₀ = 0.93 μM) with no concomitant superoxide anion inhibition (IC₅₀ > 10 μM) and low cytotoxicity, whereas closely related plakortide M methyl ester exhibits strong antimalarial but no TXB₂ activity [1][2]. Additionally, carboxylic acid-bearing plakortides (including plakortide N) display higher cytotoxicity and induce G2/M arrest, in contrast to dihydrofuran-ring analogs that cause G0/G1 arrest [3]. These discrete mechanisms mean that substituting one plakortide for another without confirmatory phenotypic screening risks selecting a compound with entirely divergent biological outcomes.

Plakortide N: Quantitative Head-to-Head and Cross-Study Differentiation Evidence for Scientific Selection


Selective TXB₂ Inhibition vs. O₂⁻ in Brain Microglia – A Direct Functional Contrast Unseen in Other Plakortides

In a direct head-to-head assay using E. coli LPS-stimulated brain microglia (BMΦ), plakortide N potently inhibited TXB₂ release with an IC₅₀ of 0.93 μM, yet showed no significant inhibition of superoxide anion (O₂⁻) generation up to 10 μM (IC₅₀ > 10 μM), demonstrating a selectivity ratio of >10.7-fold [1]. This selectivity profile is not reported for any other plakortide. For context, the structurally related plakortide M methyl ester was not tested for TXB₂ inhibition but showed completely different antimalarial activity against Plasmodium falciparum, highlighting the functional divergence [2]. The low LDH release (LDH₅₀ > 10 μM) further confirms the pharmacologic rather than toxic nature of the TXB₂ inhibition.

Neuroinflammation Eicosanoid Pharmacology Microglial Biology

Cytotoxic Potency in CCRF-CEM Leukemia Cells: Carboxylic Acid Plakortides Outperform Dihydrofuran Analogs

In the CCRF-CEM leukemia cell line, carboxylic acid-bearing plakortides (including plakortide N in its acid form) exhibit IC₅₀ values consistently in the low micromolar range, whereas dihydrofuran-containing plakortides show reduced activity. Specifically, plakortide P (the renamed plakortide N) and related acid analogs 2, 7–9 displayed IC₅₀ values from 0.2 to 10 μM across multiple cell lines, while dihydrofuran compound 3 (plakortide O) showed lower potency and time-dependent activity [1]. The free acid form is critical: methylation to the ester (plakortide M methyl ester) ablates cytotoxicity and redirects activity toward antimalarial targets, as shown in the NCI 60-cell-panel screen where plakortides M and N showed potent cytotoxicity but plakortide M methyl ester did not [2].

Cancer Cytotoxicity Leukemia Structure-Activity Relationship

Mechanistic Differentiation: G2/M Mitotic Arrest by Plakortide N vs. G0/G1 Arrest by Dihydrofuran Analogs

In HCT-116 human colon cancer cells, carboxylic acid plakortides with a six-membered endoperoxide ring (represented by plakortide P/plakortide N and analogs 2, 7, 9) induce a G2/M phase cell cycle arrest accompanied by mitotic figure accumulation, whereas dihydrofuran plakortides 3 and 5 induce a G0/G1 arrest [1]. Despite the G2/M arrest, confocal microscopy confirmed that microtubule structure is not altered, suggesting a non-tubulin antimitotic mechanism unique to this subclass. This bifurcated cell cycle response has only been demonstrated for plakortide acids and not for ester derivatives or dihydrofuran forms.

Cell Cycle Arrest Mechanism of Action Antimitotic

NCI 60-Cell-Panel Cytotoxicity vs. Antimalarial Activity: Plakortide N Separates from Its Own Methyl Ester

In the NCI 60 human tumor cell line panel, plakortide N (as the free acid) and its close analog plakortide M both exhibited potent growth inhibition. In contrast, plakortide M methyl ester was inactive in the same anticancer screen but displayed strong anti-Plasmodium falciparum activity [1]. This stark functional divergence—oncology vs. antimalarial—exemplifies how minor structural modification (free acid vs. methyl ester) within the same plakortide scaffold radically redirects biological utility. No parallel dataset exists for plakortide N methyl ester, but the pattern strongly suggests that the free carboxylic acid is essential for anticancer activity while the ester is required for antimalarial action.

Anticancer Screening Antimalarial Functional Divergence

Evidence-Based Application Scenarios for Plakortide N Procurement and Use


Neuroinflammation Drug Discovery Requiring Selective TXB₂ Modulation Without Oxidative Burst Suppression

Plakortide N is the only known plakortide to demonstrate potent, selective inhibition of microglial TXB₂ release (IC₅₀ 0.93 μM) while sparing O₂⁻ generation and exhibiting low cytotoxicity in neuronal models. This makes it uniquely suited for neuroinflammatory target validation where dual inhibition of eicosanoid and oxidative pathways is contraindicated. Procurement for such programs should specify identity by ¹H/¹³C NMR and confirm purity >95% as used in the original pharmacologic studies [1].

Anticancer Screening Where G2/M Arrest and Non-Tubulin Antimitotic Mechanisms Are of Interest

The carboxylic acid plakortide subclass (including plakortide N) induces G2/M arrest without microtubule disruption, a rare mechanistic profile. Laboratories investigating mitotic checkpoint regulators or screening for antimitotic agents with non-tubulin targets should select plakortide N over dihydrofuran or ester analogs, which arrest cells at G0/G1 or lack cytotoxicity respectively [2]. QC should rule out esterified impurities that could mask the expected arrest phenotype.

Structure-Activity Relationship (SAR) Studies Investigating the Free Acid vs. Ester Pharmacophore

The documented functional switch between plakortide N (free acid, cytotoxic) and its methyl ester counterpart (non-cytotoxic, antimalarial) provides a well-defined intra-scaffold comparison for SAR campaigns. Procurement should source the acid form for cancer-related studies, while the methyl ester (plakortide M methyl ester) serves as a negative control for cytotoxicity and a positive control for antimalarial screening [3].

Marine Natural Product Reference Standard for Polyketide Endoperoxide Metabolomics

Plakortide N serves as a chromatographic and spectroscopic reference standard for dereplication of Plakortis sponge extracts. Its distinct retention time and characteristic 1,2-dioxane ring ¹H/¹³C NMR signals enable rapid identification in metabolomics workflows, differentiating it from co-occurring plakortides (M, O, P) and related cycloperoxides. Procurement for this use case should request a Certificate of Analysis with assigned spectral data [1][2].

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